1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine

Ion Channel Pharmacology Calcium Signaling Thiazole Derivatives

Researchers face synthetic challenges accessing discrete 4-aryl-2-guanidinothiazole isomers for SAR. This 3-bromo substitution (CAS 886497-62-7) offers distinct electronic/steric profiles from para or methoxy analogs, enabling precise T-type calcium channel modulation studies. - XLogP3 2.5, TPSA 106 Ų: Optimized for blood-brain barrier permeability. - Explicitly claimed in patent literature for novel IP generation. - Immediate comparator for lead optimization campaigns.

Molecular Formula C10H9BrN4S
Molecular Weight 297.18 g/mol
Cat. No. B11763625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine
Molecular FormulaC10H9BrN4S
Molecular Weight297.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CSC(=N2)N=C(N)N
InChIInChI=1S/C10H9BrN4S/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15)
InChIKeyUJHZINYIHDOQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine: Key Characteristics


1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine (CAS 886497-62-7) is a heterocyclic compound featuring a central thiazole ring substituted at the 2-position with a guanidine group and at the 4-position with a 3-bromophenyl moiety [1]. The compound has a molecular weight of 297.18 g/mol and a topological polar surface area of 106 Ų, with an XLogP3 of 2.5, indicating moderate lipophilicity [1]. Its structural attributes place it within the class of 4-aryl-2-guanidinothiazoles, a family explored for diverse biological activities including ion channel modulation and enzyme inhibition [2].

1 T-type calcium channel inhibitor intermediate
2 SAR studies of guanidinothiazole derivatives
3 Meta-substituted aryl heterocycle scaffold for lead optimization

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine Substitution Limitations


Within the 4-aryl-2-guanidinothiazole class, even minor modifications to the phenyl substituent can fundamentally alter biological target engagement and potency [1]. For instance, the isomeric 4-bromo analog (1-(4-(4-bromophenyl)thiazol-2-yl)guanidine) is documented as a T-type calcium channel blocker, a role shared with the 3-bromo target compound . However, the distinct substitution pattern (meta vs. para) is a classic determinant of steric and electronic fit within biological binding sites, directly impacting selectivity and efficacy [1][2]. Conversely, replacing the bromine with a methoxy group (1-(4-(4-methoxyphenyl)thiazol-2-yl)guanidine) shifts the primary application toward gastric H+,K+-ATPase inhibition, a completely different pharmacological mechanism . Therefore, generic substitution cannot be assumed to preserve a compound's intended function in a research setting.

4-Bromo (para) isomer

May retain T-type calcium channel target engagement, but meta vs. para substitution can alter isoform selectivity and potency profile.

4-Methoxy analog

Shifts primary pharmacological target to gastric H+,K+-ATPase, representing a complete mechanism-of-action divergence incompatible with ion channel studies.

Generic 2-guanidinothiazole replacement

Even subtle aryl substituent modifications may lead to uncharacterized target profiles; verify biological identity before substitution.

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine: Key Evidence


T-Type Calcium Channel Blocker vs. Methoxy Analogs

The primary reported application of 1-(4-(3-bromophenyl)thiazol-2-yl)guanidine is as a synthetic intermediate in the preparation of guanidinothiazoles that act as T-type calcium channel blockers . This application is supported by its inclusion in a patent for thiazole-based T-type calcium channel inhibitors [1]. In contrast, a closely related analog, 1-(4-(4-methoxyphenyl)thiazol-2-yl)guanidine, is documented as a reversible, competitive, and selective inhibitor of gastric H+,K+-ATPase (proton pump) and is used in the preparation of antiulcer agents . This fundamental shift in molecular target from a voltage-gated ion channel to a gastric proton pump represents a quantifiable divergence in biological mechanism, driven by the electronic and steric properties of the bromo vs. methoxy substituents.

T-type Ca2+ channel vs. gastric H+/K+ ATPase
Class-level inference
Target class: ion channel (CaV3) vs. enzyme transporter
Supports distinct pharmacological mechanism context for the 3-bromo compound.
Based on vendor summaries and patent literature; direct target engagement data should be verified.
Ion Channel Pharmacology Calcium Signaling Thiazole Derivatives

Lipophilicity & TPSA: 3-Bromo vs. Methoxy Analogs

The target compound possesses a higher computed lipophilicity (XLogP3 = 2.5) compared to its 4-methoxy analog, 1-(4-(4-methoxyphenyl)thiazol-2-yl)guanidine, which has a predicted XLogP of 1.7 [1][2]. Furthermore, the target compound's topological polar surface area (TPSA) is 106 Ų, which is lower than the methoxy analog's TPSA of 115 Ų, indicating reduced polarity and potential for enhanced passive membrane permeability [1]. These calculated differences are direct consequences of the bromine (electron-withdrawing, lipophilic) vs. methoxy (electron-donating, polar) substitution and are key parameters in drug design for optimizing bioavailability and blood-brain barrier penetration.

Lipophilicity & TPSA comparison
Cross-study comparable
ΔXLogP +0.8; ΔTPSA −9 Ų
Reported property differences may inform membrane permeability assessments.
Computed descriptors from public databases; experimental logD/P and permeability not confirmed.
ADME Properties Molecular Descriptors Drug Design

3-Bromo vs. 4-Bromo: Patent & Structural Novelty

Patent WO2008018655A1 explicitly claims a genus of thiazole-based compounds as T-type calcium channel inhibitors, wherein the 4-position of the thiazole ring can be substituted with various aryl groups [1]. Within this patent, both the 3-bromo (meta) target compound and the 4-bromo (para) isomer are individually claimed as specific embodiments, highlighting that both structural isomers are considered distinct and novel chemical entities worthy of separate protection [1]. This explicit inclusion of both meta- and para-bromo analogs underscores that the substitution pattern is a non-trivial differentiation that impacts the scope of the invention and likely the compounds' biological activity profiles.

Patent disclosure: 3-Br vs. 4-Br
Direct head-to-head comparison
Explicitly claimed as distinct chemical entities with separate patent embodiments.
Supports novel intellectual property space for meta-substitution exploration.
WIPO patent WO2008018655A1 lists both isomers individually; biological equivalence not established.
Intellectual Property Chemical Synthesis Medicinal Chemistry

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine Applications


T-Type Calcium Channel Blocker Library Synthesis

The primary documented application for this compound is as a synthetic intermediate for generating guanidinothiazole-based T-type calcium channel blockers . Its inclusion in a key patent for this purpose [1] validates its utility in medicinal chemistry campaigns targeting conditions like epilepsy, neuropathic pain, and hypertension, where T-type channel modulation is therapeutically relevant [1].

SAR Studies of Aryl Guanidinothiazoles

The 3-bromo substitution provides a distinct electronic and steric profile compared to 4-bromo or 4-methoxy analogs, making it a valuable comparator in SAR studies [2][3]. Researchers can use this compound to systematically investigate how the position and nature of the aryl substituent affect target engagement with T-type calcium channels versus other targets like the gastric H+,K+-ATPase .

CNS & Membrane Permeability Optimization

With a calculated XLogP3 of 2.5 and a lower TPSA (106 Ų) than its 4-methoxy counterpart, the compound is a promising starting point for lead optimization programs that require enhanced passive membrane permeability or the ability to cross the blood-brain barrier [2][4].

IP Development for Meta-Substituted Heterocycles

As the 3-bromo isomer is explicitly claimed as a distinct entity in patent literature [1], it offers a clear foundation for generating novel intellectual property. Research groups can use this compound to develop new derivatives with improved potency or selectivity while securing a unique chemical space around the meta-substitution pattern.

Application
Selection Property
Validation Focus
T-type calcium channel inhibitor library synthesis
Guanidinothiazole scaffold for CaV3 channel studies
Target engagement in ion channel electrophysiology assays
SAR exploration of aryl guanidinothiazoles
Meta-bromo substitution pattern vs. para/methoxy analogs
Selectivity profiling against off-target guanidinothiazole activities
Lead optimization for membrane permeability
Lipophilicity and TPSA parameters
Passive permeability and CNS penetration models (e.g., PAMPA, Caco-2)
IP development around meta-substituted heterocycles
Meta-position chemical novelty
Patent landscape analysis and freedom-to-operate evaluation

Technical Documentation Hub

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20 linked technical documents
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